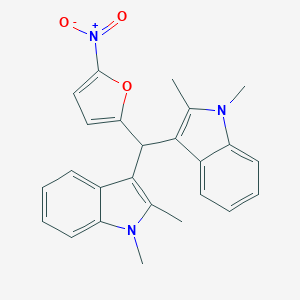![molecular formula C27H25ClN2O2 B307560 3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307560.png)
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, also known as JWH-250, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was first synthesized by John W. Huffman in 1995. JWH-250 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively.
作用机制
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol. Activation of the CB1 receptor in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of cannabis. Activation of the CB2 receptor in the immune system leads to the suppression of inflammation and the modulation of immune cell function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, appetite stimulation, sedation, and hypothermia. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. However, this compound has also been shown to have negative effects on the cardiovascular system, such as tachycardia and hypertension, as well as negative effects on the liver and kidneys.
实验室实验的优点和局限性
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has several advantages for use in lab experiments, including its high potency, selectivity for the CB1 and CB2 receptors, and stability in storage. However, it also has several limitations, including its potential for abuse and its negative effects on the cardiovascular system, liver, and kidneys. Researchers must take precautions to ensure the safe handling and disposal of this compound, and must also consider the potential ethical implications of using synthetic cannabinoids in animal studies.
未来方向
There are several potential future directions for research on 3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole and other synthetic cannabinoids. One area of focus could be the development of more selective agonists and antagonists for the CB1 and CB2 receptors, which could lead to the development of new drugs for the treatment of pain, inflammation, and other conditions. Another area of focus could be the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential for addiction and withdrawal. Finally, researchers could explore the potential therapeutic benefits of synthetic cannabinoids for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
合成方法
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole can be synthesized using a multi-step process that involves the reaction of 2-methylindole with 5-chloro-2,3-dimethoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 2-methyl-3-(2-chlorophenyl)indole. The final product is purified using column chromatography. The purity of this compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole has been used in scientific research to investigate the role of the endocannabinoid system in various physiological processes, such as pain sensation, appetite regulation, and mood modulation. It has also been used to study the effects of synthetic cannabinoids on the brain and behavior. This compound has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This makes it a useful tool for studying the CB1 receptor and its downstream signaling pathways.
属性
分子式 |
C27H25ClN2O2 |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
3-[(5-chloro-2,3-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H25ClN2O2/c1-15-24(18-9-5-7-11-21(18)29-15)26(20-13-17(28)14-23(31-3)27(20)32-4)25-16(2)30-22-12-8-6-10-19(22)25/h5-14,26,29-30H,1-4H3 |
InChI 键 |
BNPRAJKVIMXRLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC(=C3OC)OC)Cl)C4=C(NC5=CC=CC=C54)C |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC(=C3)Cl)OC)OC)C4=C(NC5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1,3-benzodioxol-5-yl(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307477.png)
![3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307478.png)
![3-[7-Acetyl-3-(benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromophenyl acetate](/img/structure/B307481.png)
![4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307482.png)
![2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B307487.png)
![3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one](/img/structure/B307488.png)

![2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one](/img/structure/B307490.png)
![4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307491.png)
![2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307492.png)
![3-[(3-chlorophenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307493.png)
![(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307495.png)
![4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307496.png)